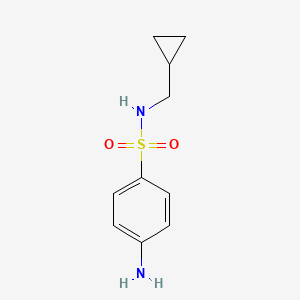

4-amino-N-(cyclopropylmethyl)benzenesulfonamide

Overview

Description

4-amino-N-(cyclopropylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and a cyclopropylmethyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 141.63°C and a predicted boiling point of approximately 410.3°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.61 .Scientific Research Applications

Photochemical Decomposition

Sulfamethoxazole, a compound related to 4-amino-N-(cyclopropylmethyl)benzenesulfonamide, undergoes photochemical decomposition in acidic aqueous solutions, forming various photoproducts. This decomposition process is significant for understanding the environmental fate and the photostability of sulfonamide pharmaceuticals (Wei Zhou & D. Moore, 1994).

Inhibition of Carbonic Anhydrases

Certain ureido-substituted benzenesulfonamides show potent inhibition of human carbonic anhydrases, important enzymes in various physiological processes. Some of these compounds have demonstrated significant selectivity and inhibition of transmembrane carbonic anhydrases, suggesting potential applications in cancer therapy (F. Pacchiano et al., 2011).

Synthesis and Structural Analysis

4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, a derivative, was synthesized and its structure was confirmed using various analytical techniques. This highlights the compound's utility in chemical synthesis and structural chemistry (G. Naganagowda & A. Petsom, 2011).

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.

Biochemical Pathways

The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . Downstream effects of this disruption could include reduced vascular permeability and endothelial cell proliferation, migration, and survival. This would result in decreased blood vessel formation and potentially limit tumor growth and metastasis.

Result of Action

The molecular and cellular effects of this compound’s action would likely include a decrease in angiogenesis due to the inhibition of VEGFR2 . This could result in reduced tumor growth and spread, given the critical role of angiogenesis in these processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could impact the compound’s stability and its ability to interact with its target . .

Biochemical Analysis

Biochemical Properties

4-amino-N-(cyclopropylmethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, certain ureido-substituted benzenesulfonamides, which are structurally related to this compound, have shown potent inhibition of human carbonic anhydrases. These enzymes are crucial in various physiological processes, including respiration and acid-base balance.

Cellular Effects

This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, sulfamethoxazole, a compound related to this compound, undergoes photochemical decomposition in acidic aqueous solutions, forming various photoproducts. This decomposition process is significant for understanding the environmental fate and photostability of sulfonamide pharmaceuticals.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure, which includes a benzene ring attached to a sulfonamide group and a cyclopropylmethyl group, allows it to interact with specific enzymes and proteins. These interactions can lead to the inhibition of certain enzymes, such as carbonic anhydrases, which play a role in various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. For example, the photochemical decomposition of related compounds like sulfamethoxazole can provide insights into the stability and degradation of this compound. Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the inhibition of carbonic anhydrases by ureido-substituted benzenesulfonamides suggests that this compound may also affect metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for its application in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound may interact with transporters or binding proteins that affect its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and safety in biochemical research.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for determining its role in biochemical reactions and cellular processes.

properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-8-1-2-8/h3-6,8,12H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXNGYRXFLXLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine](/img/structure/B3139300.png)

![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)

![sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate](/img/structure/B3139326.png)

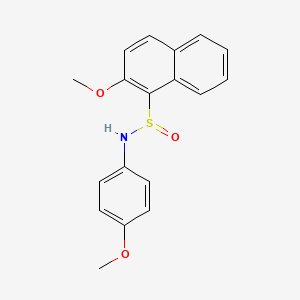

![2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide](/img/structure/B3139370.png)

![4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3139389.png)

![(2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B3139396.png)

![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl 3-(trifluoromethyl)benzoate](/img/structure/B3139401.png)

![(1R)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-2,2,2-trifluoroethyl 2,6-difluorobenzenecarboxylate](/img/structure/B3139409.png)